2-Fluoro-3-nitrobenzoic acid physical properties
2-Fluoro-3-nitrobenzoic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 2-Fluoro-3-nitrobenzoic Acid
Introduction
2-Fluoro-3-nitrobenzoic acid, identified by CAS Number 317-46-4, is an aromatic halogenated carboxylic acid derivative of significant interest in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a benzoic acid backbone substituted with both a fluorine atom and a nitro group, makes it a versatile building block in organic synthesis.[2] The presence of the strongly electron-withdrawing fluorine and nitro groups ortho and meta to the carboxylic acid function, respectively, imparts unique chemical reactivity and physical characteristics to the molecule.[3] This makes it a valuable intermediate for the synthesis of fine chemicals, active pharmaceutical ingredients (APIs), and agrochemicals.[2][4][5] An accurate and comprehensive understanding of its physical properties is therefore paramount for researchers and drug development professionals to ensure reproducibility, optimize reaction conditions, and develop suitable formulations.[2]
This guide provides a detailed examination of the core physical properties of 2-Fluoro-3-nitrobenzoic acid, outlines field-proven experimental protocols for their determination, and discusses the scientific rationale behind these methodologies.
Section 1: Core Physicochemical Properties
The physical properties of 2-Fluoro-3-nitrobenzoic acid are dictated by its molecular structure. At room temperature, it exists as a white to light yellow crystalline solid or powder.[1][3][4] The key quantitative properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 317-46-4 | [2][6][7] |
| Molecular Formula | C₇H₄FNO₄ | [3][6][7][8] |
| Molecular Weight | 185.11 g/mol | [6][7][8] |
| Appearance | White to Off-White/Light yellow solid | [1][3][4] |
| Melting Point | 138 - 140 °C | [3][4][5][6] |
| Boiling Point | 347.6 ± 27.0 °C (Predicted) | [3][4][5][6] |
| Density | 1.568 ± 0.06 g/cm³ (Predicted) | [3][4][5][6] |
| pKa | 2.32 ± 0.20 (Predicted) | [3][4][5] |
| Water Solubility | Slightly soluble | [3][4][5][6] |
The acidity of 2-Fluoro-3-nitrobenzoic acid is notably stronger than that of benzoic acid.[3] This is a direct consequence of the inductive electron-withdrawing effects of the fluorine and nitro substituents on the benzene ring, which stabilize the carboxylate anion formed upon deprotonation.[3]
Section 2: Solubility Profile
A compound's solubility is a critical parameter in drug development, impacting its bioavailability and formulation possibilities.[9] 2-Fluoro-3-nitrobenzoic acid is described as being slightly soluble in water.[3][4][5][6] Its solubility in common organic solvents is limited, with reports indicating it is sparingly soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in Methanol.[3][4][5][6]
This solubility profile is consistent with its chemical structure: a polar carboxylic acid group capable of hydrogen bonding, offset by a largely nonpolar aromatic ring. Understanding this behavior is essential for its use in both aqueous and organic reaction media and for purification processes like recrystallization.
Section 3: Experimental Determination of Key Physical Properties
The following protocols describe standard, reliable methods for determining the fundamental physical properties of a solid compound like 2-Fluoro-3-nitrobenzoic acid. These methods are designed to be self-validating, emphasizing precision and accuracy.
Melting Point Determination
Causality: The melting point is a robust indicator of a crystalline solid's purity.[10] Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities depress and broaden this range.[10] The capillary method is a widely adopted technique for this measurement.[11]
Experimental Protocol (Capillary Method):
-
Sample Preparation: Ensure the 2-Fluoro-3-nitrobenzoic acid sample is completely dry and finely powdered.
-
Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Drop the tube through a long, narrow glass tube to pack the solid tightly to a height of 1-2 mm.[12][13]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[10][12]
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20°C/min) to get a preliminary range.[10]
-
Accurate Determination: Cool the apparatus to at least 15-20°C below the expected melting point.[10][12] Set a slow heating ramp rate of 1-2°C per minute to ensure thermal equilibrium.[10]
-
Observation & Recording: Record the temperature (T₁) at which the first droplet of liquid appears. Record the temperature (T₂) when the entire sample has completely melted into a transparent liquid.[12] The melting point is reported as the range T₁ - T₂.
-
Replicates: For high confidence, perform at least two careful determinations.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[14][15] It involves creating a saturated solution by agitating an excess of the solid in the solvent over a sufficient period to reach equilibrium.
Experimental Protocol (Shake-Flask Method):
-
System Preparation: Add an excess amount of 2-Fluoro-3-nitrobenzoic acid to a series of vials containing aqueous buffers of known pH (e.g., covering the physiological range of 1.2 to 6.8).[16] Ensure enough solid is present to maintain a saturated solution with visible excess solid after equilibrium.
-
Equilibration: Seal the vials and place them on an orbital shaker or stirrer in a temperature-controlled environment (e.g., 37 ± 1 °C for biopharmaceutical relevance).[16] Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[14][15]
-
Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Separate the saturated supernatant from the solid phase via centrifugation or filtration (using a low-binding filter to prevent loss of analyte).[15]
-
Quantification: Prepare a series of standard solutions of the compound at known concentrations.
-
Analysis: Dilute an aliquot of the clear supernatant and analyze its concentration using a validated analytical method, such as UV/Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[15]
-
Calculation: Determine the concentration of the compound in the supernatant by comparing its analytical response to the standard curve. This concentration represents the equilibrium solubility at that specific pH and temperature.
-
Replicates: Perform a minimum of three replicate determinations at each pH condition.[16]
Caption: Workflow for Aqueous Solubility Determination.
pKa Determination
Causality: The pKa, or acid dissociation constant, is a quantitative measure of a substance's acidity in solution. Potentiometric titration is a highly precise and common method for its determination.[17] It involves monitoring the pH of a solution as a titrant is added, with the pKa being derived from the titration curve.[18]
Experimental Protocol (Potentiometric Titration):
-
Apparatus Calibration: Calibrate a pH meter using at least two standard aqueous buffers (e.g., pH 4, 7, and 10).[19]
-
Sample Preparation: Accurately weigh a sample of 2-Fluoro-3-nitrobenzoic acid and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 1 mM).[19] Gentle warming may be used if necessary, followed by cooling to room temperature.[18]
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH) into the solution.[19]
-
Titration: While stirring, add the NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[19]
-
Data Collection: Continue the titration well past the equivalence point (the point of fastest pH change).
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
pKa Determination:
-
Identify the volume of titrant at the equivalence point (Veq), which corresponds to the inflection point of the curve.[17]
-
Determine the volume of titrant at the half-equivalence point (Veq / 2).
-
According to the Henderson-Hasselbalch equation, the pH of the solution at the half-equivalence point is equal to the pKa of the acid.[18] Read this pH value directly from the curve.[20]
-
-
Replicates: Perform a minimum of three titrations to ensure reliability and calculate the average pKa.[19]
Caption: Workflow for pKa Determination via Titration.
Section 4: Spectral Data
For structural confirmation and identification, various spectral data are available for 2-Fluoro-3-nitrobenzoic acid. Publicly accessible databases and chemical suppliers often provide spectra.[21] Available data includes Fourier-transform infrared (FTIR) and Raman spectra, which are useful for identifying functional groups.[22] Additionally, ¹H NMR data has been reported, which is crucial for confirming the substitution pattern on the aromatic ring.[5]
Section 5: Safety, Handling, and Storage
As a laboratory chemical, 2-Fluoro-3-nitrobenzoic acid requires careful handling.
-
Hazard Identification: It is classified as a hazardous substance. GHS hazard statements indicate that it causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8][23]
-
Handling Precautions: Use only in a well-ventilated area.[23] Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and a lab coat.[23][24] Avoid breathing dust and prevent contact with skin and eyes.[23][24] Wash hands thoroughly after handling.[23]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][23][24] Recommended storage temperature is between 2°C and 8°C.[3][4][5][7] The compound is noted as being air-sensitive and potentially hygroscopic.[4][5]
Conclusion
2-Fluoro-3-nitrobenzoic acid is a key synthetic intermediate whose utility is fundamentally linked to its distinct physical properties. Its melting point, solubility profile, and acidity are not merely data points but are critical parameters that govern its behavior in synthesis, purification, and formulation. The experimental protocols detailed in this guide provide a robust framework for researchers to reliably measure these properties, ensuring the generation of high-quality, reproducible data essential for advancing research and development in the chemical and pharmaceutical sciences.
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